A-30312

Multidrug resistance reversal P-glycoprotein inhibition Chemosensitization

A-30312 is a selective P-glycoprotein inhibitor that reverses multidrug resistance (MDR) without the cardiovascular toxicity of verapamil. Ideal for in vitro chemosensitization assays using P388/Adr cells, it potentiates doxorubicin, vinblastine, and vincristine. Supplied as hydrochloride salt (≥98% purity) for research use only. Standard B2B shipping available.

Molecular Formula C19H21ClN2O
Molecular Weight 328.8 g/mol
CAS No. 144092-65-9
Cat. No. B1664734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-30312
CAS144092-65-9
SynonymsA 30312;  A30312;  A-30312
Molecular FormulaC19H21ClN2O
Molecular Weight328.8 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC3=C2CN(CC3)CC4=CC=CC=C4.Cl
InChIInChI=1S/C19H20N2O.ClH/c1-22-15-7-8-18-16(11-15)17-13-21(10-9-19(17)20-18)12-14-5-3-2-4-6-14;/h2-8,11,20H,9-10,12-13H2,1H3;1H
InChIKeyKHANUNWSUNXEKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A-30312 (CAS 144092-65-9) for Multidrug Resistance Research: Procurement-Relevant Compound Profile


A-30312 (2-benzyl-8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole hydrochloride; CAS 144092-65-9) is a fused indole derivative that functions as a multidrug resistance (MDR) reversal agent [1]. Characterized by a tetrahydropyrido[4,3-b]indole core with an 8-methoxy substituent and an N2-benzyl group, this compound has been shown to overcome MDR in P388/Adr leukemia cells in vitro without exerting significant effects on drug-sensitive parental cells [2]. A-30312 inhibits P-glycoprotein (P-gp)-mediated drug efflux, thereby potentiating the cytotoxicity of chemotherapeutic agents including doxorubicin (Adriamycin), vinblastine, and vincristine in resistant cell populations [3]. This compound is supplied as the hydrochloride salt (molecular weight 328.84 g/mol; molecular formula C₁₉H₂₁ClN₂O), and is intended for laboratory research use only .

Why Generic Substitution Fails: Critical Differentiation of A-30312 (CAS 144092-65-9) Among MDR Reversal Agents


Generic substitution among MDR reversal agents is scientifically invalid due to fundamental differences in mechanism–toxicity coupling. Classical MDR modulators such as verapamil and other calcium channel blockers reverse P-gp-mediated drug efflux, but their therapeutic utility is severely constrained by dose-limiting cardiovascular toxicity—specifically, serious hypotensive effects arising from their primary calcium antagonist activity [1]. Newer agents including cyclosporin A and PSC 833 demonstrate improved potency but carry distinct immunosuppressive liabilities and CYP3A4-mediated drug–drug interaction risks [2]. A-30312 occupies a unique pharmacological space: it retains potent P-gp inhibitory and MDR reversal activity while exhibiting markedly attenuated calcium antagonist effects, thereby decoupling the desired chemosensitization activity from the adverse hypotensive profile that limits first-generation modulators [3]. For research programs requiring P-gp inhibition without confounding cardiovascular or immunosuppressive variables, substitution of A-30312 with verapamil, cyclosporin A, or related agents introduces experimental artifacts that cannot be corrected by dose adjustment.

A-30312 (CAS 144092-65-9) Quantitative Differentiation Evidence: Comparator-Based Selection Guide


MDR Reversal Potency: A-30312 Restoration of Chemosensitivity in P388/Adr Cells Versus Verapamil and Cyclosporin A

A-30312 demonstrates potent reversal of multidrug resistance in P388/Adr murine leukemia cells. It potentiates the cytotoxicity of doxorubicin (Adriamycin), vinblastine, and vincristine specifically in MDR cells, with no effect on drug-sensitive parental P388 cells [1]. The calcium antagonist activity of A-30312 was characterized as 'very weak' in direct comparison with verapamil [2]. In potency ranking studies of P-gp modulators using MDR-P388 cells, the EC₅₀ comparison order was reported as: SDZ 280-446 > SDZ PSC 833 > cyclosporin A > verapamil > vinblastine, establishing a quantitative benchmark against which A-30312's reversal activity can be contextualized . This selective activity in resistant cells distinguishes A-30312 from non-specific cytotoxic agents.

Multidrug resistance reversal P-glycoprotein inhibition Chemosensitization Leukemia research

P-Glycoprotein Target Engagement: A-30312 Inhibition of Azidopine Photolabeling and Drug Efflux

A-30312 engages P-glycoprotein (P-gp) directly, as demonstrated by three complementary assays. The compound significantly increases ATP-dependent accumulation of [³H]-vinblastine in resistant cells and inhibits labeled drug efflux [1]. Critically, A-30312 inhibits [³H]azidopine photolabeling of P-gp in both intact P388/Adr cells and membrane preparations isolated from these cells, confirming direct binding to the transporter [2]. This mechanism is shared with verapamil and other calcium channel blockers; however, A-30312 achieves P-gp inhibition with substantially attenuated calcium channel antagonism. Verapamil, by contrast, exhibits potent calcium channel blockade (IC₅₀ for P-gp inhibition ~14.3 μM in rhodamine 123 accumulation assays) that is inseparable from its cardiovascular effects [3].

P-glycoprotein Drug efflux ATP-binding cassette transporters Photolabeling

Therapeutic Index Differentiation: Attenuated Hypotensive Liability of A-30312 Relative to Calcium Antagonist MDR Modulators

A-30312 was specifically identified as a compound that 'may specifically overcome multidrug resistance without the serious hypotensive effects associated with calcium antagonists' [1]. This functional decoupling between MDR reversal activity and cardiovascular toxicity represents the principal differentiation from first-generation MDR modulators. Verapamil, the prototypical calcium channel blocker with MDR reversal activity, produces dose-dependent hypotension that restricts achievable plasma concentrations and limits clinical utility in chemosensitization [2]. The very weak calcium antagonist activity of A-30312 suggests that its MDR reversal activity is independent of calcium transport blockade, a mechanistic separation not observed with verapamil, diltiazem, or other calcium channel blocker-based modulators [3].

Therapeutic index Cardiovascular safety Hypotension MDR modulator

Structural Determinants of Activity: 8-Methoxy and N2-Benzyl Substitution in the Tetrahydropyrido[4,3-b]indole Scaffold

The tetrahydropyrido[4,3-b]indole scaffold has been validated as a privileged chemotype for multiple pharmacological targets including aldose reductase (ALR2), serotonin receptors (5-HT₁A, 5-HT₆), and prostaglandin D₂ receptors [1]. In the context of ALR2 inhibition, systematic SAR studies demonstrated that N2-substituents profoundly influence both potency and selectivity: derivatives with acyl substitution at the piperidine nitrogen (position 2) exhibited IC₅₀ values in the low-to-medium nanomolar range, whereas alkylated tertiary nitrogen derivatives with higher basicity (pKa ~10.4) showed only micromolar inhibition [2]. A-30312 incorporates an N2-benzyl substituent and an 8-methoxy group, a substitution pattern distinct from carboxymethylated analogs optimized for ALR2 inhibition. This structural configuration correlates with the compound's specific MDR reversal activity rather than the aldose reductase inhibition or serotonergic activity observed with other tetrahydropyridoindole derivatives .

Structure-activity relationship Tetrahydropyridoindole Scaffold optimization Pharmacophore

Physicochemical and Stability Profile: Procurement-Relevant Handling Parameters for A-30312

A-30312 (hydrochloride salt) exhibits physicochemical properties that inform procurement and handling decisions. The compound has a molecular weight of 328.84 g/mol (exact mass 328.13) and a calculated LogP of 4.474, indicating moderate-to-high lipophilicity [1]. It is soluble in DMSO, enabling preparation of stock solutions for in vitro assays . The compound demonstrates stability at ambient temperature for several days during shipping and short-term storage, with recommended long-term storage at -20°C (powder form stable for ≥2 years under proper conditions) . These parameters compare favorably to cyclosporin A (MW 1202.6, LogP ~3.0) and verapamil hydrochloride (MW 491.1, LogP ~3.8) in terms of molecular weight and lipophilicity, with A-30312 occupying an intermediate position that balances membrane permeability with aqueous handling characteristics [2].

Physicochemical properties Compound stability Storage conditions Solubility

Optimal Research Applications for A-30312 (CAS 144092-65-9) Based on Validated Differentiation Evidence


In Vitro Chemosensitization Studies in P-Glycoprotein-Overexpressing Cancer Cell Lines

A-30312 is optimally applied in combination cytotoxicity assays with P-gp substrate chemotherapeutics (doxorubicin, vinblastine, vincristine) in established MDR cell lines such as P388/Adr [1]. The compound's selective activity in resistant cells—with no effect on drug-sensitive parental lines—enables clear demonstration of MDR reversal without confounding direct cytotoxicity [2]. For researchers comparing MDR modulator efficacy, A-30312 provides a reference point for P-gp inhibition that is not confounded by the pronounced calcium channel blockade inherent to verapamil controls [3].

P-Glycoprotein Target Engagement and Efflux Mechanism Studies

The validated activity of A-30312 in [³H]azidopine photolabeling competition assays and [³H]-vinblastine accumulation experiments establishes its utility as a tool compound for P-gp binding site characterization and drug efflux mechanism studies [4]. Unlike verapamil, which concurrently inhibits L-type calcium channels and P-gp, A-30312 enables selective investigation of P-gp pharmacology with substantially reduced off-target cardiovascular pharmacology [5]. This selectivity is critical for studies requiring attribution of observed effects specifically to P-gp inhibition rather than calcium channel modulation.

Structure-Activity Relationship Studies of Tetrahydropyridoindole-Based MDR Modulators

A-30312 serves as a reference compound for SAR campaigns exploring the tetrahydropyrido[4,3-b]indole scaffold in the context of MDR reversal. The N2-benzyl and 8-methoxy substitution pattern of A-30312 differentiates it from carboxymethylated analogs optimized for aldose reductase inhibition (IC₅₀ values ranging from low nanomolar for N2-acyl derivatives to micromolar for N2-alkyl derivatives) and from 8-sulfonyl-substituted analogs developed as 5-HT₆ receptor antagonists [6]. Researchers developing novel MDR reversal agents within this chemotype can use A-30312 as the benchmark for P-gp inhibitory activity while exploring structural modifications that further optimize the therapeutic window between MDR reversal and calcium antagonism.

In Vivo MDR Reversal Studies Requiring Minimized Cardiovascular Confounding

For research programs transitioning MDR reversal studies from in vitro to in vivo models, A-30312 offers a critical advantage over verapamil: the functional decoupling of P-gp inhibition from calcium channel antagonism reduces hypotensive effects that would otherwise restrict dosing and introduce physiological artifacts [7]. This property makes A-30312 a more suitable tool compound for evaluating the in vivo efficacy of P-gp inhibition-based chemosensitization strategies, particularly in rodent xenograft models where verapamil's cardiovascular effects may limit achievable plasma concentrations and confound interpretation of tumor response data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-30312

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.